

Spectroscopic data (NMR, IR, MS) of (4-Propylphenyl)thiourea

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Propylphenyl)thiourea

Cat. No.: B070246

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of (4-Propylphenyl)thiourea

Foreword: The Analytical Imperative in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the unambiguous structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity. Molecules like **(4-Propylphenyl)thiourea**, belonging to the versatile arylthiourea class, are of significant interest due to their wide-ranging biological activities, including potential antibacterial and antifungal properties.^{[1][2]} The journey from synthesis to application is critically dependent on a robust, multi-faceted analytical approach. This guide provides an in-depth, field-proven perspective on the spectroscopic characterization of **(4-Propylphenyl)thiourea** (CAS: 175205-18-2), moving beyond mere data presentation to explain the causality behind the spectral features.^[3] By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we establish a self-validating analytical workflow that ensures the identity, purity, and structural integrity of the target compound.

Synthesis and Molecular Architecture

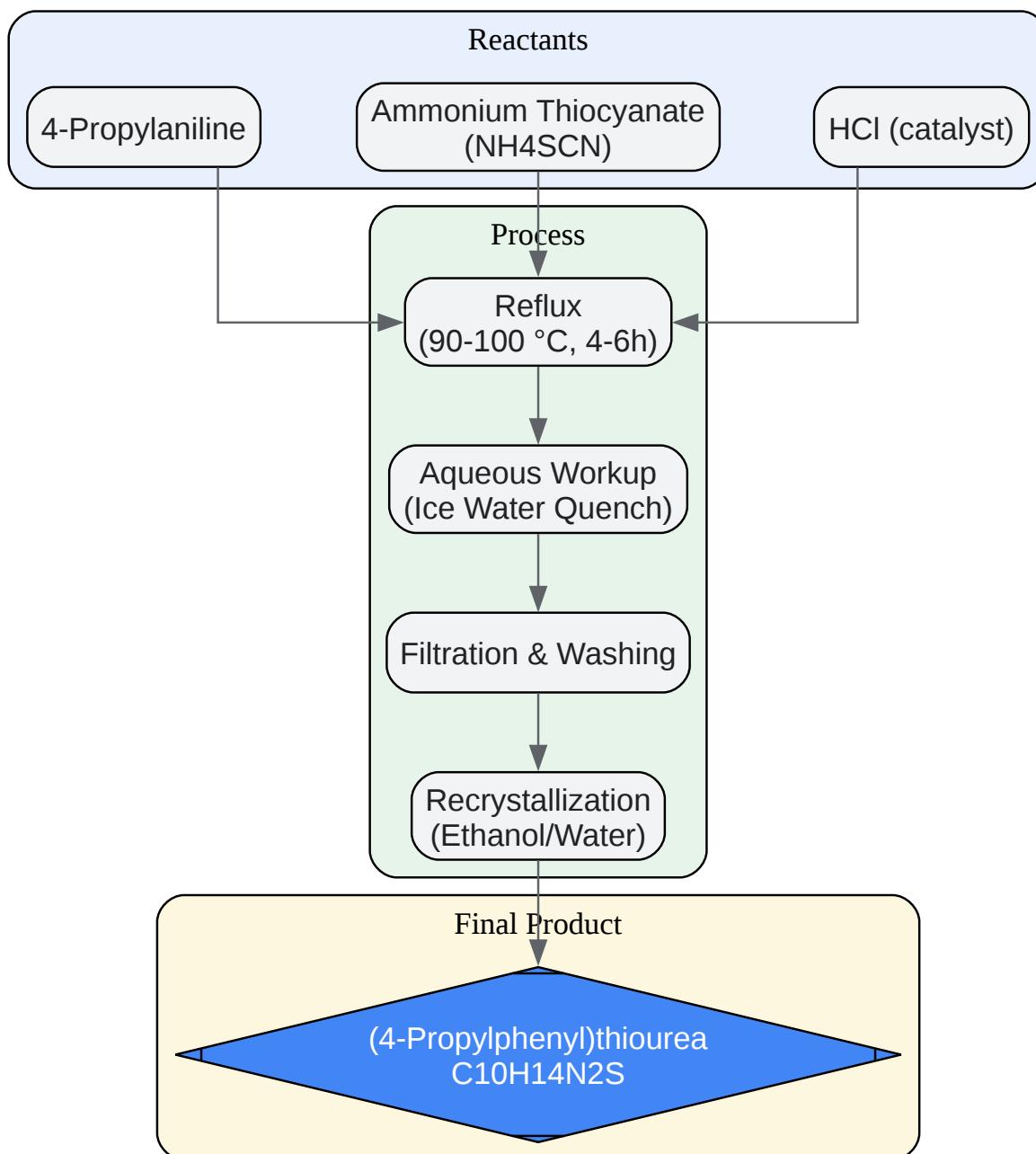
The logical starting point for any analytical discussion is the molecule's synthesis, as the reaction pathway informs potential impurities and validates the final structure. **(4-**

(4-Propylphenyl)thiourea is efficiently synthesized via the reaction of 4-propylaniline with a thiocyanate salt, typically ammonium thiocyanate, in the presence of an acid catalyst. This reaction proceeds through an *in situ* generated isothiocyanate intermediate which is then attacked by another molecule of the amine.

Experimental Protocol: Synthesis of (4-Propylphenyl)thiourea

- Reaction Setup: To a round-bottom flask charged with 4-propylaniline (1.0 eq.) and ammonium thiocyanate (1.1 eq.) is added hydrochloric acid (2 M).
- Heating: The mixture is heated to reflux (approx. 90-100 °C) and stirred vigorously for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
- Isolation: The resulting white precipitate is collected by vacuum filtration, washed thoroughly with water to remove unreacted salts, and then with a cold, non-polar solvent like hexane to remove non-polar impurities.
- Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield **(4-Propylphenyl)thiourea** as a crystalline solid.

The workflow below illustrates this reliable and scalable synthetic route.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(4-Propylphenyl)thiourea**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing a detailed map of the carbon and hydrogen framework.^[4] For **(4-Propylphenyl)thiourea**, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The spectrum is best understood by dissecting the molecule into two key regions: the aromatic (phenyl) region and the aliphatic (propyl and thiourea N-H) region.

Causality Behind Chemical Shifts:

- Aromatic Protons (H-c, H-d): These protons resonate downfield (δ 7.0-7.5 ppm) due to the deshielding effect of the benzene ring current. They appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) benzene ring. The electron-donating nature of the propyl group and the moderate effect of the thiourea moiety lead to this specific pattern.
- Thiourea Protons (N-H): The N-H protons (H-e, H-f) typically appear as broad singlets due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift is variable and depends on solvent and concentration, but is expected in the δ 7.5-9.5 ppm range.
- Benzylic Protons (H-b): The CH_2 group directly attached to the aromatic ring is deshielded by the ring, shifting it downfield relative to a standard alkane CH_2 . It appears as a triplet due to coupling with the adjacent CH_2 group.^[5]
- Aliphatic Protons (H-a, H-b'): The terminal CH_3 (H-a) is the most shielded, appearing furthest upfield as a triplet. The central CH_2 (H-b') appears as a sextet due to coupling with its five neighboring protons (three on the methyl group and two on the benzylic methylene).^{[5][6]}

Table 1: Predicted ¹H NMR Spectral Data for **(4-Propylphenyl)thiourea** (500 MHz, DMSO-d₆)

Proton Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-a (CH_3)	~ 0.90	Triplet (t)	3H	~ 7.4
H-b' (CH_2)	~ 1.58	Sextet	2H	~ 7.5
H-b (Ar- CH_2)	~ 2.51	Triplet (t)	2H	~ 7.6
H-c (Ar-H)	~ 7.15	Doublet (d)	2H	~ 8.2
H-d (Ar-H)	~ 7.30	Doublet (d)	2H	~ 8.2
H-e, H-f (NH, NH_2)	~ 8.0-9.5	Broad Singlet	3H	-

Note: Chemical shifts are estimated based on data for propylbenzene and known substituent effects of the thiourea group.^{[7][8][9]} DMSO-d₆ is chosen as the solvent to ensure clear observation of exchangeable N-H protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

Causality Behind Chemical Shifts:

- Thiourea Carbon (C=S): The most prominent and diagnostic signal is that of the thiocarbonyl carbon (C-7). Its significant downfield shift (~180-185 ppm) is characteristic of C=S bonds in thiourea derivatives and is a direct result of the carbon's low electron density and sp² hybridization.^{[10][11]}
- Aromatic Carbons: Four distinct signals are expected for the aromatic ring. The carbon attached to the nitrogen (C-4) and the carbon attached to the propyl group (C-1) are quaternary and have distinct shifts influenced by their substituents. The protonated carbons (C-2, C-3, C-5, C-6) appear in the typical aromatic region (115-145 ppm).^{[12][13]}

- Aliphatic Carbons: The three carbons of the propyl chain (C-8, C-9, C-10) are shielded and appear upfield, consistent with sp^3 hybridized carbons.[7][14][15]

Table 2: Predicted ^{13}C NMR Spectral Data for **(4-Propylphenyl)thiourea** (125 MHz, DMSO-d_6)

Carbon Label	Chemical Shift (δ , ppm)
C-10 (CH_3)	~ 13.8
C-9 (CH_2)	~ 24.1
C-8 (Ar- CH_2)	~ 36.9
C-3, C-5 (Ar-CH)	~ 128.5
C-2, C-6 (Ar-CH)	~ 129.0
C-4 (Ar-C)	~ 135.0
C-1 (Ar-C)	~ 139.5
C-7 (C=S)	~ 182.7

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[16]

Key Vibrational Modes:

- N-H Stretching: The N-H bonds of the primary and secondary amine groups give rise to strong, sharp absorptions in the $3100\text{-}3400\text{ cm}^{-1}$ region. Multiple bands are expected due to symmetric and asymmetric stretching modes.
- C-H Stretching: Aromatic C-H stretching appears just above 3000 cm^{-1} , while aliphatic C-H stretching from the propyl group appears just below 3000 cm^{-1} .

- N-H Bending: The "scissoring" motion of the -NH_2 group results in a characteristic absorption around $1600\text{-}1640\text{ cm}^{-1}$.[\[17\]](#)
- Thioamide Bands: Thioureas do not have a simple C=S stretch. Instead, they exhibit a series of characteristic "thioamide bands" arising from coupled vibrations of C=S stretching, C-N stretching, and N-H bending. The most prominent bands are typically found around $1500\text{-}1550\text{ cm}^{-1}$ and $1300\text{-}1400\text{ cm}^{-1}$. The vibration with a significant C=S stretching contribution often appears in the $700\text{-}850\text{ cm}^{-1}$ range.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Table 3: Key IR Absorption Frequencies for **(4-Propylphenyl)thiourea**

Vibrational Mode	Frequency Range (cm^{-1})	Intensity
N-H Stretching	3100 - 3400	Strong, Sharp
Aromatic C-H Stretching	3000 - 3100	Medium
Aliphatic C-H Stretching	2850 - 2965	Medium-Strong
N-H Bending	1600 - 1640	Strong
Aromatic C=C Stretching	1450 - 1600	Medium-Variable
Thioamide II (C-N str, N-H bend)	1500 - 1550	Strong
Thioamide III (C-N str, C=S str)	1300 - 1400	Medium
C=S Stretching (major contribution)	700 - 850	Medium-Strong

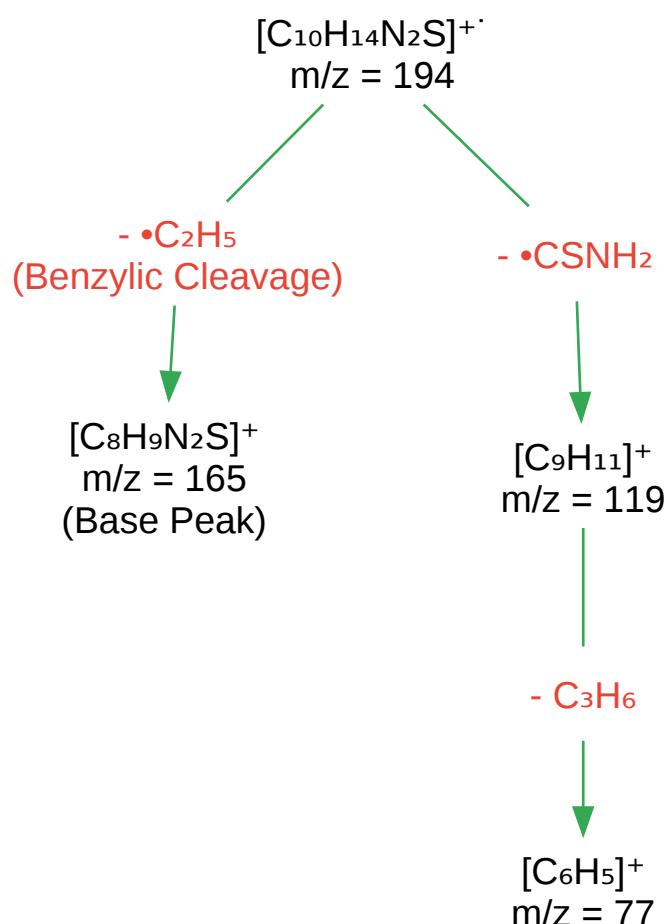
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which acts as a structural fingerprint.[\[21\]](#)

Molecular Ion: For **(4-Propylphenyl)thiourea** ($C_{10}H_{14}N_2S$), the expected monoisotopic mass is 194.09 Da.^[3] In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M^{+}) should be observed at $m/z = 194$. The presence of a smaller peak at $m/z = 196$ (the $M+2$ peak), with an intensity of approximately 4.4% relative to the M^{+} peak, is a definitive indicator of the presence of a single sulfur atom.

Fragmentation Pathway: The fragmentation of the molecular ion is governed by the stability of the resulting fragments. The most probable cleavage points are the weakest bonds and those that lead to resonance-stabilized cations.

- **Benzylic Cleavage:** The most common fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring. This results in the loss of an ethyl radical ($\bullet CH_2CH_3$) to form a highly stable, resonance-stabilized tropylium-like cation at $m/z = 165$. This is often the base peak in the spectrum.
- **Alpha Cleavage:** Cleavage of the C-N bond can lead to the formation of the 4-propylphenyl cation at $m/z = 119$ or the thiourea radical cation.
- **McLafferty Rearrangement:** While less common for the primary fragmentation, rearrangement reactions can occur.



[Click to download full resolution via product page](#)

Caption: Proposed EI-MS fragmentation pathway for **(4-Propylphenyl)thiourea**.

Table 4: Predicted Major Fragments in the Mass Spectrum of **(4-Propylphenyl)thiourea**

m/z	Proposed Fragment	Comments
194	$[\text{C}_{10}\text{H}_{14}\text{N}_2\text{S}]^{+}\cdot$	Molecular Ion ($\text{M}^{+}\cdot$)
165	$[\text{M} - \text{C}_2\text{H}_5]^{+}$	Base Peak via benzylic cleavage
119	$[\text{M} - \text{CSNH}_2]^{+}$	Loss of thioformamide radical
91	$[\text{C}_7\text{H}_7]^{+}$	Tropylium ion (from rearrangement)
77	$[\text{C}_6\text{H}_5]^{+}$	Phenyl cation

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of **(4-Propylphenyl)thiourea** is a clear demonstration of the power of a multi-technique spectroscopic approach.

- Mass Spectrometry confirms the elemental composition ($\text{C}_{10}\text{H}_{14}\text{N}_2\text{S}$) and molecular weight (194.09 Da).
- IR Spectroscopy validates the presence of key functional groups: N-H, aromatic and aliphatic C-H, and the characteristic thioamide framework.
- NMR Spectroscopy provides the definitive structural blueprint. ^{13}C NMR confirms the presence of 10 unique carbon environments, including the diagnostic C=S signal, while ^1H NMR details the precise connectivity and spatial arrangement of the 14 protons, confirming the 1,4-disubstituted aromatic ring and the n-propyl chain.

Together, these techniques provide a cohesive and self-validating dataset, leaving no ambiguity as to the molecule's identity and structure. This rigorous analytical foundation is essential for any further investigation into the chemical and biological properties of **(4-Propylphenyl)thiourea**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (4-PROPYLPHENYL)THIOUREA | CAS 175205-18-2 [matrix-fine-chemicals.com]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H NMR n-propylbenzene [orgspectroscopyint.blogspot.com]
- 6. C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Propylbenzene | C9H12 | CID 7668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-PROPYLBENZENE(103-65-1) 1H NMR [m.chemicalbook.com]
- 9. 1-METHYL-4-PROPYLBENZENE(1074-55-1) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Thiourea-13C | CH4N2S | CID 12201089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-phenylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. N-PROPYLBENZENE(103-65-1) 13C NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
- 16. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. researchgate.net [researchgate.net]
- 19. iosrjournals.org [iosrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of (4-Propylphenyl)thiourea]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b070246#spectroscopic-data-nmr-ir-ms-of-4-propylphenyl-thiourea>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com